N-(4-methoxyphenyl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(4-methoxyphenyl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the cyclization of 2-aminopyridines with appropriate aldehydes or ketones. One common method includes the use of a copper(I)-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . The reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar catalytic systems. The use of microwave irradiation and ligand-free palladium-catalyzed reactions can enhance the efficiency and yield of the synthesis . These methods are designed to be scalable and environmentally friendly, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways . For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and exhibit similar biological activities.
N-(pyridin-2-yl)amides: These compounds are structurally related and have been studied for their medicinal properties.
Uniqueness
N-(4-methoxyphenyl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of both methoxyphenyl and methylfuran groups, which may confer distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C20H19N3O2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H19N3O2/c1-13-10-11-23-18(12-13)22-19(17-9-4-14(2)25-17)20(23)21-15-5-7-16(24-3)8-6-15/h4-12,21H,1-3H3 |
InChI Key |
YWNPTTOBQMJMMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=C(C=C3)OC)C4=CC=C(O4)C |
Origin of Product |
United States |
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